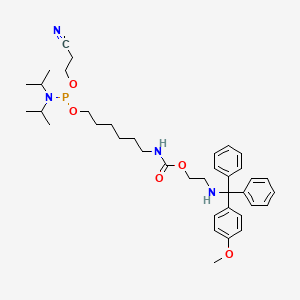
Chloroplatinic acid hexahydrate, BioXtra
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroplatinic acid hexahydrate is typically prepared by dissolving platinum metal in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting solution is then evaporated to yield brownish-red crystals of chloroplatinic acid hexahydrate.
Industrial Production Methods: In industrial settings, chloroplatinic acid hexahydrate can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroplatinic acid hexahydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to platinum(IV) chloride.
Reduction: It can be reduced by sulfur dioxide to form platinum(II) chloride.
Substitution: Reacts with ammonium salts to form ammonium hexachloroplatinate.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Using reducing agents like sulfur dioxide.
Substitution: Reacting with ammonium salts in aqueous solution.
Major Products:
Oxidation: Platinum(IV) chloride.
Reduction: Platinum(II) chloride.
Substitution: Ammonium hexachloroplatinate.
Wissenschaftliche Forschungsanwendungen
Chloroplatinic acid hexahydrate is widely used in scientific research and industrial applications, including :
Catalysis: Used as a precursor for platinum catalysts in various chemical reactions, including hydrosilylation and hydrogenation.
Nanotechnology: Employed in the synthesis of platinum nanoparticles and nanocomposites.
Analytical Chemistry: Utilized in the quantitative analysis of potassium by selective precipitation as potassium chloroplatinate.
Material Science: Used in the preparation of platinum-decorated nanomaterials for sensors and other advanced materials.
Wirkmechanismus
The mechanism by which chloroplatinic acid hexahydrate exerts its effects is primarily through its ability to act as a source of platinum ions. These ions can participate in various catalytic processes, including the formation of platinum complexes with organic and inorganic ligands. The platinum ions can also facilitate electron transfer reactions, making them effective catalysts in redox reactions .
Vergleich Mit ähnlichen Verbindungen
- Hexachloropalladic acid
- Potassium hexachloroplatinate
- Ammonium hexachloroplatinate
- Rubidium hexachloroplatinate
- Caesium hexachloroplatinate
Comparison: Chloroplatinic acid hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. Compared to other hexachloroplatinate compounds, it is more commonly used as a precursor for platinum-based catalysts and in the synthesis of platinum nanoparticles .
Eigenschaften
Molekularformel |
Cl6H14O6Pt |
|---|---|
Molekulargewicht |
517.9 g/mol |
IUPAC-Name |
tetrachloroplatinum;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
InChI-Schlüssel |
PIJUVEPNGATXOD-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.O.O.O.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)







![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
